molecular formula C16H12F3N3 B3125361 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-98-2

4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B3125361
CAS No.: 324008-98-2
M. Wt: 303.28 g/mol
InChI Key: YLTSPFWGOFPTFJ-UHFFFAOYSA-N
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Description

4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-98-2) is a pyrazole-based chemical compound supplied for research and development purposes. It features a molecular formula of C16H12F3N3 and a molecular weight of 303.28 g/mol . The compound belongs to the pyrazole class of heterocycles, which are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . Compounds containing the 3-(trifluoromethyl)phenyl scaffold have been the subject of scientific studies for their cytotoxic and anti-HIV properties . The structural motif of this compound makes it a valuable intermediate or core structure in medicinal chemistry, particularly in the design and synthesis of molecules for pharmacological screening. Pyrazole derivatives are extensively investigated for various biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications . This product is intended for laboratory research use only and is not approved for use in humans, as a drug, or for any other personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c17-16(18,19)12-7-4-8-13(9-12)22-15(20)14(10-21-22)11-5-2-1-3-6-11/h1-10H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSPFWGOFPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197224
Record name 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324008-98-2
Record name 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324008-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce amine derivatives.

Scientific Research Applications

4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring significantly influence physicochemical and biological properties. Key analogs are compared below:

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Notes Reference
4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: 3-(CF₃)Ph; 4: Ph; 5: NH₂ 333.3 (est.) High lipophilicity due to CF₃ and Ph groups; potential steric hindrance at position 1 N/A
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3: CF₃; 4: 4-FPh; 5: NH₂ 245.2 Electron-withdrawing F and CF₃ groups enhance polarity; reduced steric bulk
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: 4-(CF₃)Ph; 3: CH₃; 5: NH₂ 257.2 Methyl group at position 3 increases steric hindrance; moderate solubility
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 1: 3-ClPh; 4: 3-(CF₃)Ph; 5: NH₂ 353.7 Chlorine introduces electronegativity; meta-substitution alters binding affinity
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 1: 4-NO₂Ph; 3: pyridin-4-yl; 4: 4-FPh; 5: NH₂ 375.4 Nitro and pyridyl groups enhance π-π stacking; high molecular weight limits bioavailability

Key Observations :

  • Halogen Effects : Chlorine at position 1 (as in ) introduces electronegativity, while fluorine (as in ) enhances polarity without significant steric effects.
  • Aromatic Diversity : Pyridyl () and thiazolyl () substituents introduce heteroatoms, improving water solubility but complicating synthesis.

Structural and Crystallographic Insights

Crystallographic data for analogs reveal conformational preferences:

  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å. The nitro group adopts a coplanar orientation with the pyrazole ring, favoring intermolecular hydrogen bonding.
  • 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine () lacks reported crystallographic data but is hypothesized to exhibit similar planar geometry due to aromatic stacking.

Biological Activity

4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H12F3N3
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 324008-98-2

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against Gram-positive bacteria. For instance, it has shown significant growth inhibition against Staphylococcus aureus with low minimum inhibitory concentrations (MIC) and bactericidal effects in time-kill assays. The compound also demonstrated moderate inhibition of biofilm formation and destruction, indicating its potential utility in treating biofilm-associated infections .

Anticancer Properties

The compound's anticancer activity has been reported in various cancer cell lines. It has been shown to inhibit the proliferation of several cancer types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. In vitro studies suggest that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative effects, making them promising candidates for cancer therapy .

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Lung CancerA54915.2Induction of apoptosis
Breast CancerMDA-MB-23112.8Cell cycle arrest
Liver CancerHepG210.5Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, demonstrating a significant reduction in inflammatory markers and mediators. Its efficacy was comparable to standard anti-inflammatory drugs like diclofenac sodium .

The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulates cell cycle regulators.
  • Anti-inflammatory Pathway : The compound inhibits cyclooxygenase (COX) enzymes and reduces the production of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential for clinical applications in treating bacterial infections.
  • Case Study on Cancer Treatment :
    • In a preclinical trial involving breast cancer models, treatment with this pyrazole derivative resulted in a significant decrease in tumor size and improved survival rates.

Q & A

Q. What are the established synthetic routes for 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclization reactions or nucleophilic substitution. One method involves reacting thiourea analogues with halogenated precursors under reflux conditions, followed by purification via recrystallization. For example, halogenated pyrazol-5-amine derivatives are synthesized from thiourea intermediates, with structural confirmation via X-ray crystallography . Another approach employs condensation reactions of substituted aldehydes with pyrazole precursors under solvent-free conditions, yielding α,β-unsaturated ketones as intermediates .

Q. How is the structural identity of this compound validated in academic research?

X-ray crystallography is the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data and resolve crystal structures. For instance, studies have reported triclinic crystal systems (space group P1) with detailed unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) . Hydrogen bonding and π-π stacking interactions are often highlighted to explain molecular packing .

Q. What spectroscopic techniques are employed for characterization?

  • IR spectroscopy : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C-F (stretching ~1100 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals for trifluoromethyl groups (δ ~120 ppm).
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 375.36 for derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies may arise from disorder in aromatic substituents or solvent molecules. Strategies include:

  • Using SHELXL ’s PART and SUMP commands to model disorder .
  • Applying restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
  • Cross-validating with spectroscopic data to rule out polymorphic variations .

Q. What experimental designs optimize synthetic yield and purity?

  • Reaction optimization : Varying temperature (e.g., 80–120°C), solvent (DMF vs. ethanol), and catalysts (e.g., POCl₃ for cyclization) .
  • Design of Experiments (DoE) : Statistical screening of factors like stoichiometry and reaction time. For example, POCl₃-mediated cyclization at 120°C improved yields from 60% to 85% in pyrazole derivatives .
  • Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC for polar byproducts .

Q. How are structure-activity relationships (SAR) explored for biological applications?

  • In vitro assays : Testing against bacterial (e.g., Mycobacterium tuberculosis) or cancer cell lines (e.g., MCF-7), with IC₅₀ values calculated .
  • Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane permeability. For example, fluorinated analogues showed 2–3× higher antitubercular activity compared to non-halogenated derivatives .
  • Docking studies : Using software like AutoDock to predict binding affinities with target enzymes (e.g., enoyl-ACP reductase) .

Q. What methodologies address contradictions in biological assay results?

  • Dose-response validation : Repeating assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility.
  • Off-target profiling : Screening against unrelated enzymes (e.g., carbonic anhydrase) to assess selectivity .
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation as a cause of false negatives .

Data Analysis and Technical Challenges

Q. How are computational methods integrated with experimental data?

  • DFT calculations : Optimizing molecular geometries (e.g., B3LYP/6-31G* level) to compare with XRD bond lengths/angles .
  • Hirshfeld surface analysis : Visualizing intermolecular interactions (e.g., H-bond donors/acceptors) using CrystalExplorer .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors for exothermic reactions (e.g., POCl₃-mediated cyclization) to improve safety and yield .
  • Green chemistry : Solvent-free conditions or water-mediated reactions to reduce waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

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